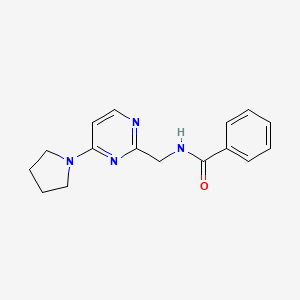
3,3-Difluorobutane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluorobutane-1-sulfonyl chloride is an organosulfur compound with the molecular formula C4H7ClF2O2S . It has a molecular weight of 192.61 .
Molecular Structure Analysis
The InChI code for this compound is1S/C4H7ClF2O2S/c1-4(6,7)2-3-10(5,8)9/h2-3H2,1H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 192.61 . The compound should be stored at temperatures below -10°C .科学研究应用
3,3-Difluorobutane-1-sulfonyl chloride is used in a variety of scientific research applications. It is commonly used as a reagent for synthesizing other organic compounds, such as carboxylic acids and amines. It is also used as a catalyst for a variety of reactions, including the reaction of alcohols with alkyl halides and the reaction of carboxylic acids with amines. Additionally, this compound is used as an inhibitor of enzymes, such as chymotrypsin and trypsin.
作用机制
The mechanism of action of 3,3-Difluorobutane-1-sulfonyl chloride is not entirely understood. However, it is believed that the compound acts as a Lewis acid, forming a covalent bond with the substrate and thus inhibiting the enzyme’s activity. Additionally, the compound is believed to bind to the active site of the enzyme and thus prevent the substrate from binding to it.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound has an inhibitory effect on enzymes and thus can affect the metabolism of certain compounds. Additionally, the compound has been shown to have some cytotoxic effects in cell cultures.
实验室实验的优点和局限性
The main advantage of using 3,3-Difluorobutane-1-sulfonyl chloride in lab experiments is its ability to act as a reagent, catalyst, and enzyme inhibitor. This makes it a versatile and useful tool for a variety of scientific research applications. However, the compound is volatile and can be hazardous if not handled properly. Additionally, the compound has some cytotoxic effects and should be used with caution.
未来方向
There are a number of potential future directions for research on 3,3-Difluorobutane-1-sulfonyl chloride. These include further research into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the compound’s synthesis and its use as a reagent, catalyst, and enzyme inhibitor could lead to new and improved applications. Finally, further research into the compound’s safety and toxicity could lead to the development of safer and more effective compounds for scientific research.
合成方法
3,3-Difluorobutane-1-sulfonyl chloride can be synthesized through a two-step process. The first step involves reacting 1,1-difluoroethane with sulfur dichloride in the presence of a base catalyst such as sodium hydroxide. This reaction produces 1-chloro-1-difluoro-2-sulfonate chloride. The second step involves reacting this intermediate with butyl lithium to produce this compound.
安全和危害
属性
IUPAC Name |
3,3-difluorobutane-1-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClF2O2S/c1-4(6,7)2-3-10(5,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDQSHBKYXDIOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS(=O)(=O)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClF2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785613-55-9 |
Source


|
| Record name | 3,3-difluorobutane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-fluorophenyl)methyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B2790430.png)

![N-[cyano(2-fluorophenyl)methyl]-3-(propan-2-yloxy)propanamide](/img/structure/B2790436.png)
![7-{[(1-methyl-1H-benzimidazol-2-yl)methyl]amino}-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790437.png)


![1-allyl-4-(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2790443.png)
![1-(3-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2790444.png)


![2-[2-(Diethoxyphosphorylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B2790448.png)
![6-Cyclopropyl-2-[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2790449.png)
![1-Bromoimidazo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B2790450.png)
![2-[1-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B2790451.png)